
1-(4-tert-Butyl-phenethyl)piperazine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butyl-phenethyl)piperazine 2HCl is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
The synthesis of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl typically involves the reaction of 4-tert-butylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Synthetic Route:
Starting Materials: 4-tert-butylbenzyl chloride, piperazine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Conversion to Dihydrochloride Salt: The purified compound is treated with hydrochloric acid to obtain this compound.
Chemical Reactions Analysis
1-(4-tert-Butyl-phenethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazines.
Scientific Research Applications
1-(4-tert-Butyl-phenethyl)piperazine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior .
Molecular Targets and Pathways:
Receptors: Neurotransmitter receptors (e.g., serotonin, dopamine).
Enzymes: Various enzymes involved in metabolic pathways.
Pathways: Central nervous system pathways, including serotonergic and dopaminergic pathways.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate.
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate .
Properties
Molecular Formula |
C16H28Cl2N2 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C16H26N2.2ClH/c1-16(2,3)15-6-4-14(5-7-15)8-11-18-12-9-17-10-13-18;;/h4-7,17H,8-13H2,1-3H3;2*1H |
InChI Key |
UJRVGFBQHDLDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)


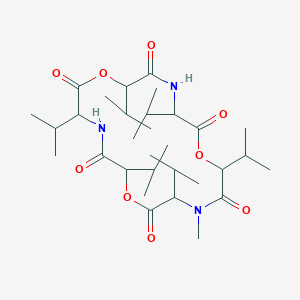
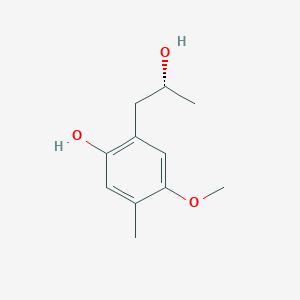
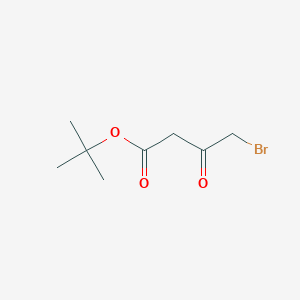



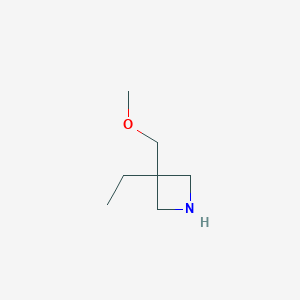
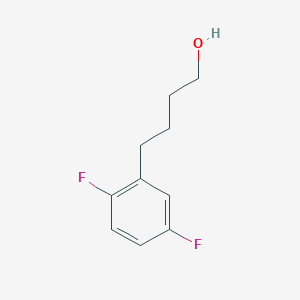

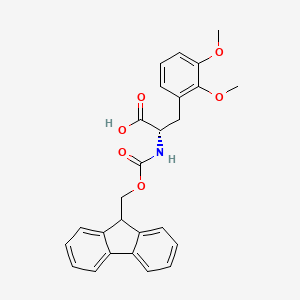
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
